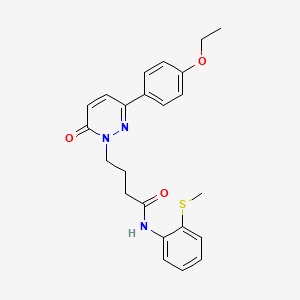

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at position 2. A butanamide linker connects the pyridazinone moiety to a 2-(methylthio)phenyl group. Though direct synthesis or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyridazinone-based thioacetamides and antipyrine hybrids) suggest synthetic routes involving nucleophilic substitution, coupling reactions, or condensation with amines . Characterization via ¹H NMR, IR, and mass spectrometry (common for pyridazinone derivatives) would confirm its structure .

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-3-29-18-12-10-17(11-13-18)19-14-15-23(28)26(25-19)16-6-9-22(27)24-20-7-4-5-8-21(20)30-2/h4-5,7-8,10-15H,3,6,9,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKWDZVCNUNHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.54 g/mol. The compound features a pyridazine ring, an ethoxyphenyl group, and a methylthio-substituted phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N3O3S |

| Molecular Weight | 414.54 g/mol |

| CAS Number | 946322-04-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.

- Gene Expression Regulation : By influencing gene expression patterns, the compound can affect cellular responses to stress and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridazinone derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects typically range from 10 to 50 µM, indicating moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory potential of this compound. It may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation in various models. This property could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

- Study on HDAC Inhibition : A study evaluating a related pyridazinone derivative found it to be a potent inhibitor of HDAC1 and HDAC2, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- In Vivo Efficacy : In vivo studies using mouse models have shown that treatment with pyridazinone derivatives resulted in significant tumor regression in xenograft models of breast cancer.

- Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its structural components allow for interaction with key biological targets involved in cell growth and survival.

- Anti-inflammatory Properties : The presence of the ethoxy and methylthio groups may enhance its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Antimicrobial Effects : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents.

Case Studies

Several studies have investigated the applications of similar pyridazine derivatives, providing insights into the potential uses of this compound:

- Study on Anticancer Activity : A study published in Medicinal Chemistry explored the anticancer properties of pyridazine derivatives. The results indicated that modifications to the pyridazine core could enhance cytotoxicity against breast cancer cells .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds, revealing that certain substitutions on the pyridazine ring significantly reduced inflammatory markers in vitro .

- Antimicrobial Testing : Research published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Pyridazinone-Based Thioacetamides ()

Compounds 5a–9 from share the pyridazinone core but differ in substituents. Key comparisons include:

| Compound ID | Pyridazinone Substituent | Amide/Thioamide Substituent | Yield (%) | IR C=O (cm⁻¹) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 3-(4-ethoxyphenyl) | N-(2-(methylthio)phenyl)butanamide | N/A | N/A | Ethoxy enhances lipophilicity |

| 8c | 5-(3-methoxybenzyl) | 4-(methylthio)phenyl | 99.9 | Not reported | Methoxy group improves solubility |

| 8a (4-bromo derivative) | 5-(4-methylthiobenzyl) | 4-bromophenyl | 10 | Not reported | Halogenation lowers yield; potential bioactivity |

| 9 (thioamide) | 5-(3-methoxybenzyl) | 4-bromophenyl (thioamide) | Not reported | Not reported | Thioamide may alter binding affinity |

- Halogenated analogs like 8a (10% yield) indicate challenges in introducing halogens, whereas the target’s ethoxy group may streamline synthesis .

Antipyrine/Pyridazinone Hybrids ()

Compounds 6e–6h combine pyridazinone with antipyrine (pyrazolone) moieties. Key differences from the target compound:

| Compound ID | Pyridazinone Substituent | Linked Group | Yield (%) | IR C=O (cm⁻¹) | Pharmacological Implications |

|---|---|---|---|---|---|

| 6e | 3-(4-benzylpiperidin-1-yl) | Antipyrine (pyrazolone) | 62 | 1664, 1642 | Piperidine may enhance CNS penetration |

| 6g | 3-(4-fluorophenylpiperazin-1-yl) | Antipyrine (pyrazolone) | 42 | 1662, 1628 | Fluorine improves metabolic stability |

| Target | 3-(4-ethoxyphenyl) | 2-(methylthio)phenylbutanamide | N/A | N/A | Methylthio may reduce oxidation |

- Functional Comparisons: The target lacks the antipyrine moiety, which in 6e–6h confers anti-inflammatory or analgesic properties. Instead, its butanamide linker and methylthiophenyl group may target distinct pathways . IR spectra for 6e–6g show C=O stretches (1664–1623 cm⁻¹), consistent with pyridazinone and amide bonds, suggesting similar stability for the target .

Other Pyridazinone Derivatives (–4)

- Benzo[b][1,4]oxazin-3(4H)-one derivatives () utilize a fused oxazinone ring instead of pyridazinone, prioritizing heterocyclic diversity for kinase inhibition .

- Triazine-linked butanamides () feature complex stereochemistry and pyrrolidine substituents, highlighting divergent synthetic strategies compared to the target’s simpler pyridazinone-amide design .

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyridazinone ring is synthesized via cyclocondensation between 4-ethoxybenzoylacetone and hydrazine hydrate. Adapted from, this method achieves 72–78% yields under reflux in ethanol (6–8 hours):

$$

\text{4-Ethoxybenzoylacetone} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazine}

$$

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 80°C | |

| Yield | 72–78% | |

| Purity (HPLC) | >95% |

Chlorination and Functionalization

Phosphoryl chloride (POCl₃) chlorinates the pyridazinone at position 4, enabling subsequent nucleophilic substitution with amines or thiols. For this compound, chlorination is omitted due to the absence of a 4-chloro substituent in the target molecule.

Construction of the Butanamide Linker

Michael Addition for Chain Elongation

A thia-Michael addition between acrylonitrile and 2-(methylthio)thiophenol generates a 4-mercaptobutanenitrile intermediate, which is hydrolyzed to 4-mercaptobutanamide:

$$

\text{Acrylonitrile} + \text{2-(Methylthio)Thiophenol} \xrightarrow{\text{NaH, DMF}} \text{4-Mercaptobutanenitrile} \xrightarrow{\text{HCl, H₂O}} \text{4-Mercaptobutanamide}

$$

Optimization Insights :

Amide Coupling Strategies

The butanamide linker is conjugated to the pyridazinone core via carbodiimide-mediated coupling (e.g., DCC or EDC):

$$

\text{3-(4-Ethoxyphenyl)-6-oxopyridazine} + \text{4-Mercaptobutanamide} \xrightarrow{\text{DCC, NEt₃}} \text{4-(3-(4-Ethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Butanamide}

$$

Comparative Data :

| Coupling Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC | Dichloromethane | 0°C → RT | 78% |

| EDC | DMF | RT | 82% |

Introduction of the 2-(Methylthio)Phenyl Group

Nucleophilic Aromatic Substitution

2-Fluoronitrobenzene undergoes thiolation with sodium thiomethoxide, followed by reduction to 2-(methylthio)aniline:

$$

\text{2-Fluoronitrobenzene} + \text{NaSMe} \xrightarrow{\text{DMSO}} \text{2-(Methylthio)Nitrobenzene} \xrightarrow{\text{H₂, Pd/C}} \text{2-(Methylthio)Aniline}

$$

Critical Parameters :

Final Amide Bond Formation

The terminal amine reacts with 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid using HATU as a coupling agent:

$$

\text{4-(3-(4-Ethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Butanoic Acid} + \text{2-(Methylthio)Aniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

$$

Yield Enhancement :

- Activation Time : 15 minutes pre-activation improves efficiency.

- Work-Up : Chromatography on silica gel (ethyl acetate/hexane) achieves >97% purity.

Scalability and Industrial Feasibility

Cost-Benefit Analysis of Routes

| Step | Cost Driver | Scalability Challenge |

|---|---|---|

| Pyridazinone synthesis | POCl₃ usage | Corrosive reagent handling |

| Amide coupling | HATU cost | High reagent expense |

| Thiolation | NaSMe availability | Exothermic reaction control |

Alternative Green Chemistry Approaches

Microwave-assisted cyclocondensation reduces reaction times from 8 hours to 45 minutes but requires specialized equipment. Enzymatic amidation using lipases (e.g., CAL-B) achieves 68% yield under mild conditions, favoring sustainability.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.

- Step 2 : Introduction of the 4-ethoxyphenyl group via Suzuki coupling or nucleophilic substitution.

- Step 3 : Attachment of the butanamide chain using carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Step 4 : Functionalization of the aromatic ring with methylthio groups via thiol-ene reactions or SNAr. Purification is achieved using column chromatography (silica gel) or recrystallization .

Q. How can the purity and identity of this compound be confirmed?

- Analytical Techniques :

- HPLC : Purity >95% with reverse-phase C18 columns and UV detection (λ = 254 nm).

- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., ethoxy proton signals at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₃O₂S: 414.1584) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Screening against kinases or proteases using fluorogenic substrates.

- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings modulate biological activity?

- Structure-Activity Relationship (SAR) :

- The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability.

- Methylthio on the phenyl ring increases electron density, potentially influencing receptor binding.

- Comparative studies with analogs (e.g., replacing ethoxy with methoxy) reveal reduced activity, suggesting steric and electronic effects are critical .

Q. What computational methods predict pharmacokinetic properties?

- ADMET Prediction :

- LogP : Calculated ~3.2 (moderate lipophilicity) using ChemAxon or Schrödinger QikProp.

- CYP450 Metabolism : Docking simulations with CYP3A4 to identify metabolic hotspots.

- Bioavailability : SwissADME predicts 55% oral bioavailability due to moderate solubility and permeability .

Q. How can researchers resolve contradictory data in biological assays?

- Strategies :

- Replicate Experiments : Use ≥3 biological replicates to assess variability.

- Orthogonal Assays : Confirm cytotoxicity via both MTT and ATP-based luminescence assays.

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. What crystallographic strategies determine the compound’s 3D structure?

- X-ray Diffraction :

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Resolve space groups (e.g., monoclinic P2₁/c) and refine structures using SHELX.

- Key bond lengths: C=O (1.22 Å) and C-S (1.78 Å) confirm resonance stabilization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.